molecular formula C11H11ClINO2 B8174945 (2-Chloro-6-iodophenyl)(morpholino)methanone

(2-Chloro-6-iodophenyl)(morpholino)methanone

Cat. No.: B8174945
M. Wt: 351.57 g/mol
InChI Key: UECBUNANYOYADF-UHFFFAOYSA-N
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Description

(2-Chloro-6-iodophenyl)(morpholino)methanone is an organic compound that features a unique combination of halogenated phenyl and morpholino groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-6-iodophenyl)(morpholino)methanone typically involves the reaction of 2-chloro-6-iodophenyl derivatives with morpholine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-6-iodophenyl)(morpholino)methanone can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the phenyl ring or the morpholino group.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

(2-Chloro-6-iodophenyl)(morpholino)methanone has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Researchers use it to study the effects of halogenated phenyl compounds on biological systems, including their interactions with proteins and nucleic acids.

    Industrial Applications: It is utilized in the development of new materials and chemical processes, benefiting from its unique chemical properties.

Mechanism of Action

The mechanism of action of (2-Chloro-6-iodophenyl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The halogenated phenyl group can engage in various non-covalent interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s binding affinity and specificity. The morpholino group may also contribute to the compound’s overall pharmacokinetic properties, such as solubility and membrane permeability.

Comparison with Similar Compounds

  • (2-Chloro-5-iodophenyl)(morpholino)methanone
  • (2-Chloro-4-iodophenyl)(morpholino)methanone
  • (2-Chloro-3-iodophenyl)(morpholino)methanone

Comparison: Compared to its analogs, (2-Chloro-6-iodophenyl)(morpholino)methanone may exhibit unique reactivity and binding properties due to the specific positioning of the chlorine and iodine atoms on the phenyl ring. This positional difference can affect the compound’s electronic distribution and steric interactions, leading to variations in its chemical behavior and biological activity.

Properties

IUPAC Name

(2-chloro-6-iodophenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClINO2/c12-8-2-1-3-9(13)10(8)11(15)14-4-6-16-7-5-14/h1-3H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECBUNANYOYADF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=CC=C2I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClINO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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